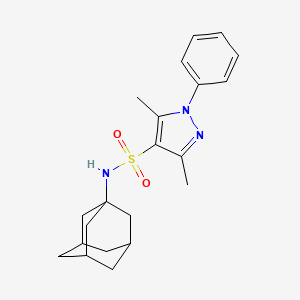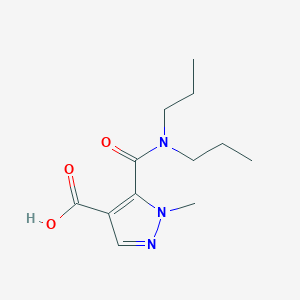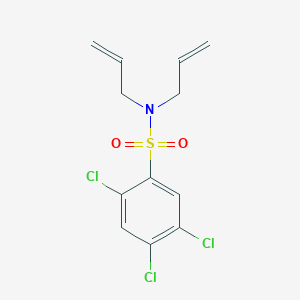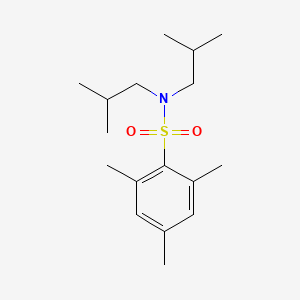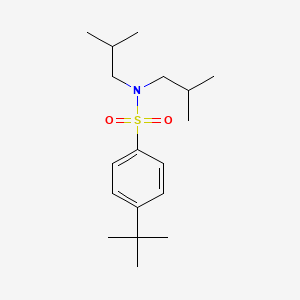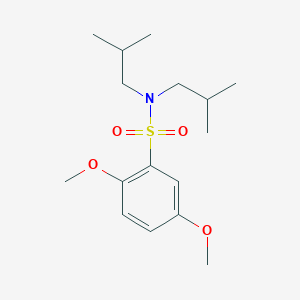
2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide, also known as BDB, is a chemical compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which plays a crucial role in various physiological and neurological processes. BDB has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide acts as a potent and selective agonist of the serotonin 5-HT2A receptor. It binds to the receptor and activates it, leading to various physiological and neurological effects. 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which play a crucial role in various physiological and neurological processes.
Biochemical and Physiological Effects:
2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which play a crucial role in various physiological and neurological processes. 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has also been shown to increase heart rate, blood pressure, and body temperature, which are all physiological effects of its activation of the serotonin 5-HT2A receptor.
実験室実験の利点と制限
One of the advantages of using 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide in lab experiments is its potent and selective agonist activity on the serotonin 5-HT2A receptor. This makes it a useful tool for studying the receptor and its role in various physiological and neurological processes. However, one of the limitations of using 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide is its potential toxicity and adverse effects, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide. One of the directions is the development of new compounds that have similar or improved activity on the serotonin 5-HT2A receptor. Another direction is the study of the potential therapeutic use of 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide and related compounds in the treatment of various neurological disorders. Additionally, the study of the interaction between 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide and other neurotransmitter systems such as the dopamine and norepinephrine systems is another potential future direction.
合成法
The synthesis of 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-methylpropan-2-amine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide in its pure form.
科学的研究の応用
2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has also been used in the study of the serotonin 5-HT2A receptor and its role in various physiological processes such as sleep, appetite, mood, and cognition.
特性
IUPAC Name |
2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4S/c1-12(2)10-17(11-13(3)4)22(18,19)16-9-14(20-5)7-8-15(16)21-6/h7-9,12-13H,10-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNRSLVRZFWUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

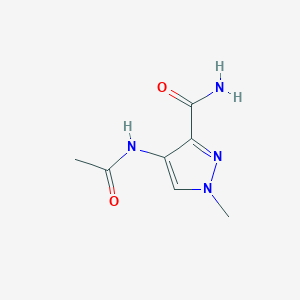

![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
![[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B7459533.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B7459537.png)
![N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7459540.png)
